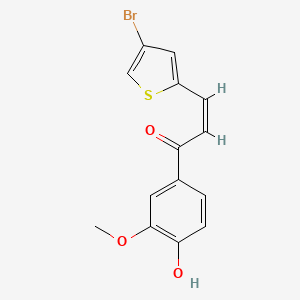![molecular formula C16H18F3N7 B10938614 4-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10938614.png)
4-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE is a complex organic compound characterized by its unique structure, which includes pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various halogenated compounds, bases, and solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation are common substitution reactions, where halogens or alkyl groups replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, alkyl halides, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated or alkylated derivatives.
Scientific Research Applications
N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by blocking the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen (N2), which exhibit unique chemical properties.
Uniqueness
N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE stands out due to its combination of pyrazole and pyrimidine rings, along with the trifluoromethyl group
Properties
Molecular Formula |
C16H18F3N7 |
|---|---|
Molecular Weight |
365.36 g/mol |
IUPAC Name |
4-(1-ethylpyrazol-4-yl)-N-[2-(4-methylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H18F3N7/c1-3-25-10-12(8-22-25)13-6-14(16(17,18)19)24-15(23-13)20-4-5-26-9-11(2)7-21-26/h6-10H,3-5H2,1-2H3,(H,20,23,24) |
InChI Key |
KRHWDVHBNFAUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NC(=N2)NCCN3C=C(C=N3)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluoro-5-methylphenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10938533.png)
![N-{(E)-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10938536.png)
![[4-(2-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10938538.png)
![4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B10938545.png)
![N-(3,5-dimethylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10938548.png)
![4-({2-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide](/img/structure/B10938554.png)
![[4-(4-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B10938565.png)
![Ethyl 4-[3-(naphthalen-2-ylsulfonyl)propanoyl]piperazine-1-carboxylate](/img/structure/B10938572.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10938574.png)

![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-tetrazol-1-yl)ethanone](/img/structure/B10938585.png)
![N-(2-chloropyridin-3-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938592.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B10938605.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10938609.png)
